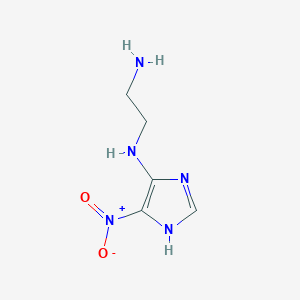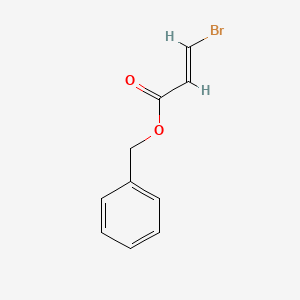
(E)-Benzyl 3-bromoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Benzyl 3-bromoacrylate is an organic compound with the molecular formula C10H9BrO2 It is characterized by the presence of a benzyl group attached to a 3-bromoacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-bromoacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-bromoacrylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Benzyl 3-bromoacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted acrylates.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the double bond can be achieved using reagents like ozone (O3) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under inert atmosphere.
Oxidation: Ozone (O3) in dichloromethane (CH2Cl2) at low temperatures.
Major Products:
Nucleophilic Substitution: Substituted acrylates with various functional groups.
Reduction: Benzyl 3-bromo-2-propenol.
Oxidation: Carboxylic acids or aldehydes, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
(E)-Benzyl 3-bromoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-benzyl 3-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and the conjugated double bond makes it a versatile intermediate in organic synthesis. It can participate in various reactions, forming new carbon-carbon and carbon-heteroatom bonds, which are crucial in the construction of complex molecular architectures.
Comparación Con Compuestos Similares
(E)-Methyl 3-bromoacrylate: Similar structure but with a methyl group instead of a benzyl group.
(E)-Ethyl 3-bromoacrylate: Contains an ethyl group, offering different reactivity and solubility properties.
(E)-Phenyl 3-bromoacrylate: Features a phenyl group, which can influence the compound’s electronic properties.
Uniqueness: (E)-Benzyl 3-bromoacrylate is unique due to the presence of the benzyl group, which can enhance its reactivity and provide additional sites for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
benzyl (E)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
Clave InChI |
NLHQYJXJHUQQQQ-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C=C/Br |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
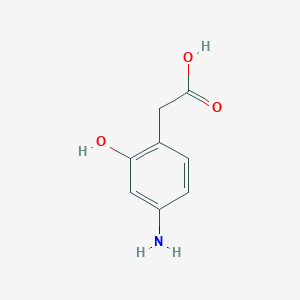
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
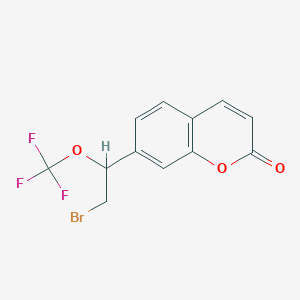
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)

![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
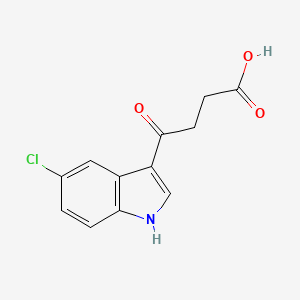
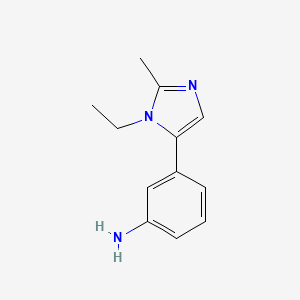

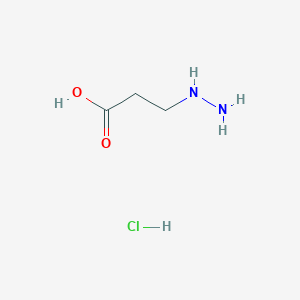
![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
